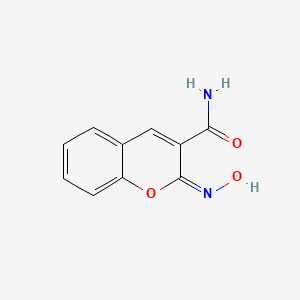![molecular formula C17H20O4 B11715654 Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone is a complex organic compound with the molecular formula C17H20O4 and a molecular weight of 288.34 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a bicyclo[3.3.1]nonane core fused with a dioxolane ring and a phenyl group attached to a methanone moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone typically involves multiple steps, starting with the formation of the bicyclo[3.3.1]nonane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile . The resulting bicyclo[3.3.1]nonane derivative is then subjected to further functionalization to introduce the dioxolane ring and the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity . The reaction conditions, such as temperature, pressure, and catalysts, are optimized to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity . The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A versatile hydroborating reagent used in organic synthesis.
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclo[3.3.1]nonane core but differ in their functional groups and applications.
Uniqueness
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C17H20O4 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
phenyl(spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-yl)methanone |
InChI |
InChI=1S/C17H20O4/c18-16(12-4-2-1-3-5-12)13-8-14-10-19-11-15(9-13)17(14)20-6-7-21-17/h1-5,13-15H,6-11H2 |
Clave InChI |
ILDOPFPVKCJJIJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C3CC(CC2COC3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



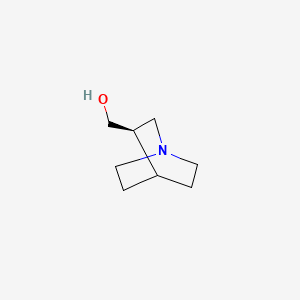

![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
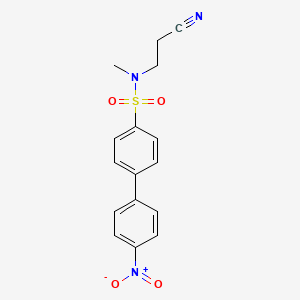
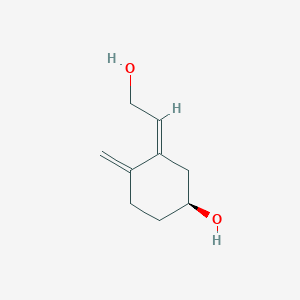
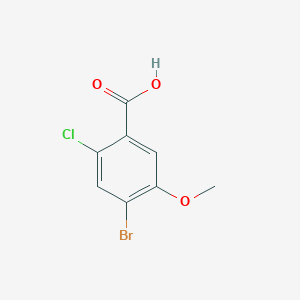
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
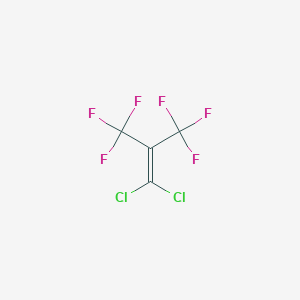
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)
